
ethyl 2-amino-3-mercaptopropanoate hydrochloride
Vue d'ensemble
Description
Ethyl 2-amino-3-mercaptopropanoate hydrochloride is a chemical compound with the molecular formula C5H12ClNO2S and a molecular weight of 185.67 g/mol . . This compound is a derivative of cysteine, an amino acid containing a thiol group, which plays a crucial role in various biochemical processes.
Mécanisme D'action
Target of Action
Ethyl cysteine hydrochloride, also known as Cystanin, is a small molecule drug It’s known that cysteine, a closely related compound, primarily targets cysteine residues in proteins . These residues are less frequent in mammalian proteins (3.3%) compared to lysine targets (7.2%) .
Mode of Action
Cysteine, a related compound, is known to exhibit antioxidant properties and participates in redox reactions . It can usually be synthesized by the human body under normal physiological conditions if a sufficient quantity of methionine is available .
Biochemical Pathways
Ethyl cysteine hydrochloride likely affects similar biochemical pathways as cysteine. Cysteine is involved in the generation of sulfide present in iron-sulfur clusters and nitrogenase by acting as a precursor . It’s also a major precursor for the synthesis of glutathione, a crucial antioxidant in the body . In addition, cysteine is involved in the transsulfuration pathway, where it’s synthesized from methionine .
Pharmacokinetics
It’s known that cysteine can usually be synthesized by the human body when there is sufficient methionine available .
Result of Action
Cysteine is known to have antioxidant properties, and it’s an important source of sulfur in human metabolism . It’s also involved in the generation of sulfide present in iron-sulfur clusters and nitrogenase by acting as a precursor .
Action Environment
It’s known that l-cysteine hydrochloride, an antioxidant, can delay the ripening of harvested tomato fruit by modulating the redox balance and suppressing the expression of ripening-related genes .
Analyse Biochimique
Biochemical Properties
Ethyl cysteine hydrochloride participates in biochemical reactions similarly to cysteine. It can interact with enzymes, proteins, and other biomolecules. The thiol group in ethyl cysteine hydrochloride can participate in enzymatic reactions as a nucleophile
Cellular Effects
Studies on related compounds like L-cysteine have shown that they can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It’s plausible that ethyl cysteine hydrochloride may have similar effects, but specific studies are needed to confirm this.
Temporal Effects in Laboratory Settings
A study on a related compound, L-Cysteine hydrochloride monohydrate lithium sulphate (L-CHMLS), showed good optical transmission over the visible spectrum, indicating potential stability .
Dosage Effects in Animal Models
There’s limited information on the dosage effects of ethyl cysteine hydrochloride in animal models. A study on L-cysteine ethyl ester showed that it could attenuate the development of physical dependence on morphine in male rats
Metabolic Pathways
Cysteine metabolism, which could be similar, involves several enzymes and cofactors . Ethyl cysteine hydrochloride might be involved in similar pathways, but specific studies are needed to confirm this.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-3-mercaptopropanoate hydrochloride can be synthesized through the esterification of L-cysteine with ethanol in the presence of hydrochloric acid. The reaction typically involves the following steps:
- Dissolving L-cysteine in ethanol.
- Adding hydrochloric acid to the solution.
- Heating the mixture under reflux conditions.
- Isolating the product by crystallization or precipitation .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:
- Using large reactors for the esterification reaction.
- Employing continuous flow systems to enhance efficiency.
- Implementing purification steps such as recrystallization and filtration to obtain high-purity product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-amino-3-mercaptopropanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to yield the corresponding thiol.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Halogenated compounds or other electrophiles.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Ethyl 2-amino-3-mercaptopropanoate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide synthesis.
Biology: Employed in studies involving cysteine metabolism and protein structure.
Medicine: Investigated for its potential therapeutic effects, including antioxidant properties.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical manufacturing.
Comparaison Avec Des Composés Similaires
Ethyl 2-amino-3-mercaptopropanoate hydrochloride can be compared with other similar compounds, such as:
L-cysteine: The parent amino acid, which lacks the ester group.
Methyl 3-amino-2-hydroxypropanoate hydrochloride: A similar compound with a hydroxyl group instead of a thiol group.
Ethyl L-cysteinate hydrochloride: Another ester derivative of cysteine.
Uniqueness
This compound is unique due to its combination of an amino group, a thiol group, and an ester group, which confer distinct chemical reactivity and biological activity .
Propriétés
IUPAC Name |
ethyl 2-amino-3-sulfanylpropanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S.ClH/c1-2-8-5(7)4(6)3-9;/h4,9H,2-3,6H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKJWWJOCJHMGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CS)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93964-73-9, 868-59-7 | |
| Record name | Cysteine, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93964-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl DL-cysteinate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093964739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethitanin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=519837 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethitanin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117387 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl DL-cysteinate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.704 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


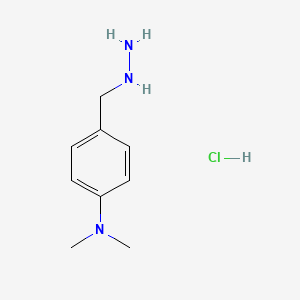

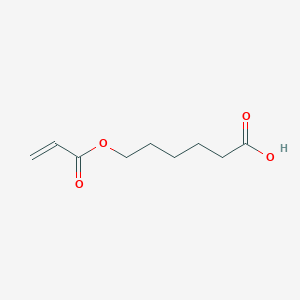
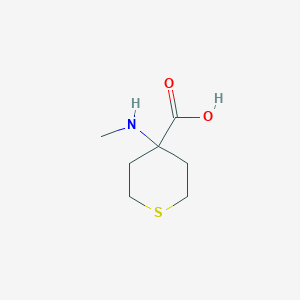
![(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine](/img/structure/B3058981.png)
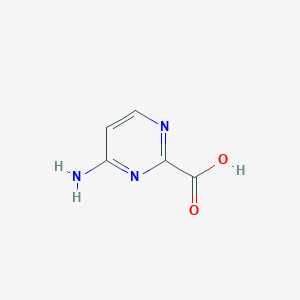
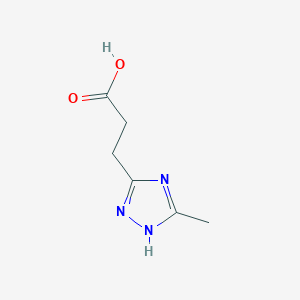

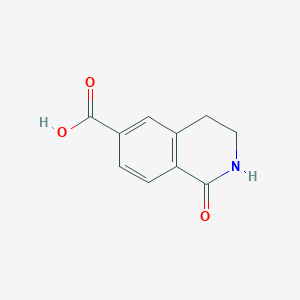

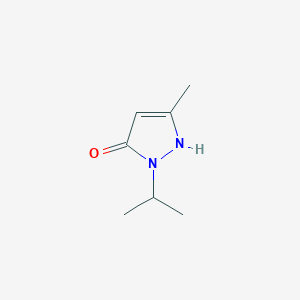

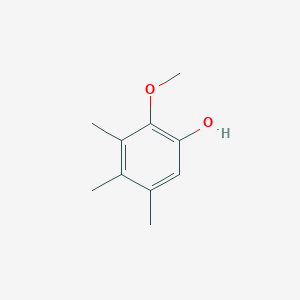
![2-[(4-chlorophenyl)sulfanyl]-N-phenylacetamide](/img/structure/B3058999.png)
